molecular formula C13H13ClO B1356610 2-(1-Chloroethyl)-6-methoxynaphthalene CAS No. 72775-41-8

2-(1-Chloroethyl)-6-methoxynaphthalene

Cat. No.: B1356610
CAS No.: 72775-41-8
M. Wt: 220.69 g/mol
InChI Key: ILLLBGNKMYNCNG-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloroethyl group at the second position and a methoxy group at the sixth position of the naphthalene ring

Scientific Research Applications

2-(1-Chloroethyl)-6-methoxynaphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications may still be under investigation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, the compound might interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces .

Safety and Hazards

As with any chemical compound, handling “2-(1-Chloroethyl)-6-methoxynaphthalene” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if the compound shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iron-catalyzed chlorination of benzylic aldehydes and ketones . The reaction conditions often include the use of a palladium catalyst, which is a typical hydrogenation catalyst .

Industrial Production Methods

In industrial settings, the production of 2-(1-Chloroethyl)-6-methoxynaphthalene may involve large-scale chlorination processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted naphthalene derivatives, while electrophilic aromatic substitution can introduce additional substituents onto the naphthalene ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloroethyl)-naphthalene
  • 6-Methoxynaphthalene
  • 2-Chloroethyl-naphthalene

Uniqueness

2-(1-Chloroethyl)-6-methoxynaphthalene is unique due to the presence of both the chloroethyl and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(1-chloroethyl)-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLLBGNKMYNCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539329
Record name 2-(1-Chloroethyl)-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72775-41-8
Record name 2-(1-Chloroethyl)-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-chloroethyl)-6-methoxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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